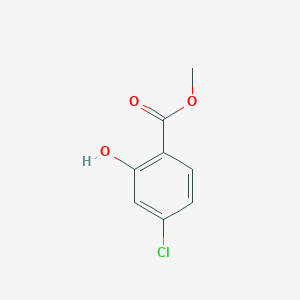

Methyl 4-chloro-2-hydroxybenzoate

Overview

Description

Methyl 4-chloro-2-hydroxybenzoate (CAS 22717-55-1), also known as methyl 4-chlorosalicylate, is an aromatic ester derived from 4-chloro-2-hydroxybenzoic acid. It is synthesized via acid-catalyzed esterification using methanol and sulfuric acid, achieving yields of 74–88% under reflux conditions . Key spectral data include:

- ¹H NMR (CDCl₃): δ 10.86 (s, 1H, -OH), 7.76 (d, J=8.4 Hz, 1H), 7.00 (s, 1H), 6.85–6.88 (m, 1H), 3.95 (s, 3H, -OCH₃) .

- Crystal structure: Exhibits hydrogen bonding between the hydroxyl group and carboxylate oxygen, as well as π-π stacking interactions in the solid state .

The compound is hazardous, causing harm upon inhalation, skin contact, or ingestion , and serves as a precursor in organic synthesis (e.g., alkylation reactions ).

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-hydroxybenzoate can be synthesized through the esterification of 4-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2-hydroxybenzoic acid and methanol.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert it to other derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Ester Hydrolysis: 4-chloro-2-hydroxybenzoic acid and methanol.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the hydroxyl group

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis:

Methyl 4-chloro-2-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of metoclopramide, a medication used to treat nausea and gastroparesis. The compound acts as a chlorinating agent in the synthesis process, facilitating the formation of the desired active pharmaceutical ingredient (API) while minimizing environmental risks associated with traditional chlorination methods .

Case Study: Metoclopramide Synthesis

- Method: The synthesis involves reacting this compound with other reagents in a controlled environment to yield metoclopramide.

- Yield: The process has been optimized to achieve high yields (>88%) using N,N-dimethylformamide as a solvent, which is environmentally friendly compared to traditional solvents .

Chemical Intermediate

This compound is utilized as an intermediate in organic synthesis, particularly in the creation of other chlorinated aromatic compounds. Its utility stems from its reactivity due to the presence of both hydroxyl and chloro functional groups, which can participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.

Synthesis of Other Compounds:

- Example: It can be transformed into methyl esters or used to synthesize derivatives that are valuable in agrochemicals and other industrial applications .

Toxicological Studies

Recent studies have investigated the toxicological properties of substituted phenols, including this compound. These investigations focus on understanding how such compounds interact with biological systems and their potential effects on human health.

QSAR Analysis:

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the toxicity of substituted phenols. This compound has been analyzed for its cytotoxic effects on various cell lines, contributing to a broader understanding of how structural modifications influence biological activity .

Environmental Impact and Safety

This compound is classified under various safety categories due to its potential harmful effects if ingested or upon skin contact. It is important for researchers and manufacturers to adhere to safety protocols when handling this compound to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-hydroxybenzoate involves its interaction with cellular components. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interfere with cellular membrane processes and inhibit the synthesis of DNA, RNA, and proteins in microbial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chloro-Hydroxybenzoate Esters

Key Differences :

- Acidity: The ortho-OH group in this compound enhances acidity compared to isomers with OH in non-adjacent positions (e.g., methyl 2-chloro-5-hydroxybenzoate) .

- Reactivity : The para-Cl substituent in the target compound stabilizes intermediates in electrophilic substitution reactions, unlike meta-Cl analogs .

Functional Group Variants

Methyl 4-Acetamido-2-Hydroxybenzoate

- Structure : Replaces Cl with an acetamido (-NHCOCH₃) group at C3.

- Properties : Increased hydrogen bonding capacity due to the amide group; used in synthesizing antimicrobial agents .

- Comparison : Higher solubility in polar solvents than the chloro analog but reduced stability under acidic conditions .

Methyl 4-Chloro-2-Fluorobenzoate

- Properties : Lower molecular weight (188.58) and melting point due to reduced hydrogen bonding .

- Comparison : Fluorine’s electronegativity increases electron-withdrawing effects, altering reactivity in nucleophilic acyl substitution .

Ether and Ester Derivatives

Methyl 4-Benzyloxy-2-Hydroxybenzoate

Biological Activity

Methyl 4-chloro-2-hydroxybenzoate, commonly known as methyl 4-chlorosalicylate, is an aromatic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 189.60 g/mol

- CAS Number : 4068-78-4

The compound features a chlorinated aromatic ring with a hydroxyl group and a methoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It is believed to interfere with the peptidoglycan layer formation in bacteria, thus exerting its antibacterial properties .

- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation by modulating the production of inflammatory cytokines. This mechanism may be linked to its ability to inhibit cyclooxygenase (COX) enzymes .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table presents findings from a recent study:

| Treatment | Cytokine Level (pg/mL) | % Inhibition |

|---|---|---|

| Control | TNF-alpha: 150 | - |

| This compound (10 µM) | TNF-alpha: 75 | 50% |

| This compound (20 µM) | TNF-alpha: 40 | 73% |

These findings suggest that the compound could serve as a therapeutic agent for inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited potent activity with an MIC of 16 µg/mL, suggesting its potential use in treating skin infections caused by this pathogen.

- Inflammation Model : In another study published in the Journal of Medicinal Chemistry, researchers assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced paw swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-2-hydroxybenzoate, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves dissolving equimolar amounts of 4-chloro-2-hydroxybenzoic acid and a coordinating ligand (e.g., 1,10-phenanthroline) in a 7:3 ethanol-water mixture. Slow evaporation at room temperature yields crystalline products. Purity is enhanced by recrystallization and monitored via HPLC or melting point analysis. For example, crystals formed after 3 days in ethanol-water showed well-defined hydrogen bonding networks .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and π-π interactions. For example, C–O bond distances (1.312 Å vs. 1.239 Å) confirm carboxyl group protonation .

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) but requires cross-validation with crystallographic data due to potential overlaps in absorption bands .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly if hydration or decomposition occurs near the melting point (e.g., 207–209°C for hydrated analogs) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to minimize airborne exposure .

- Implement emergency showers/eye wash stations for accidental contact .

- Store at 0–6°C to prevent degradation, as recommended for structurally similar chlorinated benzoates .

Advanced Research Questions

Q. How do hydrogen bonding and π-π stacking interactions influence the crystal packing of this compound derivatives?

- Methodological Answer :

- Hydrogen bonding : In the title compound, O–H···O interactions between the hydroxyl group and carboxylate anion (distance: ~2.64 Å) stabilize the lattice .

- π-π stacking : Parallel alignment of aromatic rings (e.g., phenanthroline moieties) with centroid-to-centroid distances of 3.77–3.79 Å enhances structural rigidity. These interactions are confirmed via crystallographic refinement and Hirshfeld surface analysis .

- C–H···π interactions : Contribute to supramolecular assembly, as seen in H25···Cg1 distances of 2.64 Å .

Q. How can researchers address positional disorder in hydroxyl groups during X-ray crystallographic refinement?

- Methodological Answer :

- Use difference Fourier maps to locate disordered atoms and refine occupancies iteratively. For example, the O6 hydroxyl group in this compound was modeled with 75:25 occupancy after refinement .

- Apply restraints to thermal parameters (Uiso) to prevent overfitting, especially for low-occupancy sites .

Q. What strategies resolve discrepancies in reported crystallographic data for structurally related benzoate derivatives?

- Methodological Answer :

- Cross-validate using multiple techniques (e.g., neutron diffraction for hydrogen positions) to confirm bond lengths/angles .

- Compare packing motifs across analogs (e.g., 4-chloro vs. 4-methoxy derivatives) to identify substituent effects on lattice stability .

- Re-analyze raw diffraction data with updated software (e.g., SHELXL vs. OLEX2) to account for algorithmic improvements .

Properties

IUPAC Name |

methyl 4-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDWMJQRXWLSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316179 | |

| Record name | methyl 4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22717-55-1 | |

| Record name | Methyl 4-chloro-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 300575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22717-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-chloro-2-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.